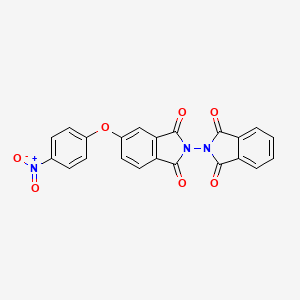![molecular formula C19H29N3O4 B5962504 Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate](/img/structure/B5962504.png)
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate is a complex organic compound featuring a piperidine ring, an oxadiazole ring, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the cyclohexyl group: This step involves the alkylation of the oxadiazole ring with cyclohexyl halides in the presence of a base.
Formation of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Final coupling: The final step involves the esterification of the piperidine carboxylate with the oxadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties, including analgesic and anti-inflammatory effects.
Uniqueness
Ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the oxadiazole and
Propriétés
IUPAC Name |
ethyl 1-[3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)propanoyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-2-25-19(24)15-10-6-7-13-22(15)17(23)12-11-16-20-21-18(26-16)14-8-4-3-5-9-14/h14-15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPORFYBMRSVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)CCC2=NN=C(O2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5962424.png)
![1-(4-chlorophenyl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5962436.png)
![4-({5-[4-(allyloxy)-3-ethoxybenzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzenesulfonamide](/img/structure/B5962450.png)
![7-[(3-methylphenyl)methyl]-6-oxo-N-prop-2-enyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5962455.png)
![7-(difluoromethyl)-N-(4-methylbenzyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5962456.png)

![1-cyclopentyl-4-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B5962468.png)
![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5962469.png)
![3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5962482.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5962484.png)
-yl)methanone](/img/structure/B5962512.png)
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5962520.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5962523.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5962525.png)
